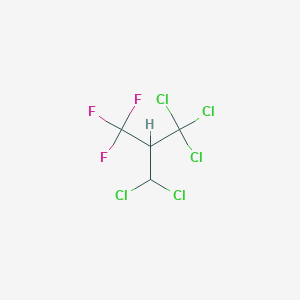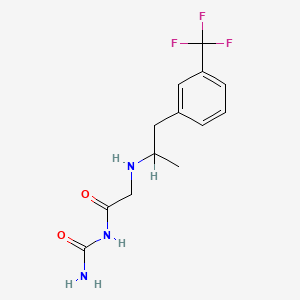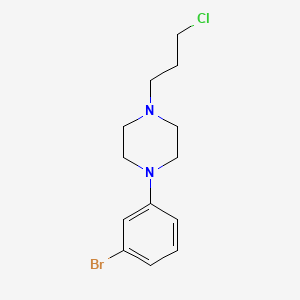
Crotonophenone, 4'-nitro-4,4,4-trifluoro-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is a synthetic organic compound characterized by the presence of a nitrophenyl group and multiple trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethyl ketones under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s derivatives have potential applications in the development of pharmaceuticals and agrochemicals. The nitrophenyl group is known for its biological activity, making it a valuable scaffold in drug discovery.
Medicine: Research into the compound’s biological activity has shown potential for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one include:
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents, such as 4-nitrophenyl acetate or 4-nitrophenyl phosphate.
Trifluoromethyl ketones: Compounds with trifluoromethyl groups and ketone functionalities, such as trifluoroacetophenone or trifluoromethyl benzophenone.
The uniqueness of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one lies in the combination of both nitrophenyl and trifluoromethyl groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
35443-90-4 |
|---|---|
Formule moléculaire |
C11H5F6NO3 |
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
4,4,4-trifluoro-1-(4-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C11H5F6NO3/c12-10(13,14)9(11(15,16)17)5-8(19)6-1-3-7(4-2-6)18(20)21/h1-5H |
Clé InChI |
UVIHANWKDUFDPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)





![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)



